molecular formula C13H9F3N2O3S B12239660 4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B12239660
M. Wt: 330.28 g/mol
InChI Key: XKBIRBMMIAPIIM-UHFFFAOYSA-N
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Description

4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the trifluoromethyl group and the hydroxy group. The final step involves the attachment of the benzoic acid moiety.

    Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized using a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

    Hydroxy Group Addition: The hydroxy group can be added via hydroxylation reactions using oxidizing agents.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the pyrimidine derivative with benzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methyl group.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine
  • 4-Hydroxy-2-mercapto-6-(trifluoromethyl)pyrimidine

Uniqueness

4-({[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the pyrimidine ring with a trifluoromethyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3N2O3S

Molecular Weight

330.28 g/mol

IUPAC Name

4-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)9-5-10(19)18-12(17-9)22-6-7-1-3-8(4-2-7)11(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19)

InChI Key

XKBIRBMMIAPIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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